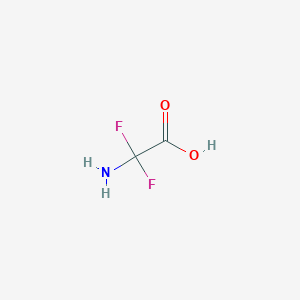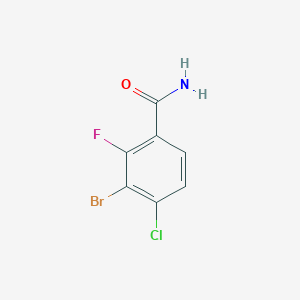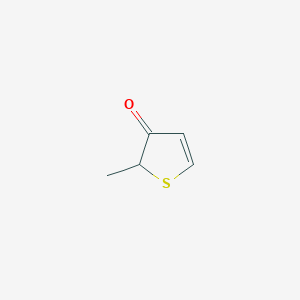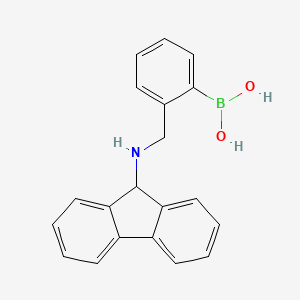
(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- “(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid” is an organic compound with the chemical formula C20H21NO5. It belongs to the class of boronic acids, which are essential in various chemical and biological applications.
- The compound features a boronic acid functional group (B(OH)2) attached to a phenyl ring, which in turn is connected to a fluorenyl group. This unique structure makes it interesting for both synthetic chemistry and biological studies.
Métodos De Preparación
- Synthetic routes for this compound involve a two-step process:
Friedel–Crafts Reaction: The fluorenyl group is introduced via a Friedel–Crafts reaction between fluorene and an appropriate derivative of benzene (e.g., benzoyl chloride). Lewis acid catalysts (such as aluminum chloride) promote this reaction.
Oxidation: The resulting intermediate undergoes oxidation to form the boronic acid. Common oxidants include hydrogen peroxide (H2O2) or other peroxides.
- Industrial production methods may vary, but the key steps remain consistent.
Análisis De Reacciones Químicas
Reactivity: Boronic acids are versatile in organic synthesis. They participate in various reactions, including Suzuki–Miyaura cross-coupling, Chan–Lam coupling, and Buchwald–Hartwig amination.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and substituents involved.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Boronic acids can interact with biological molecules (e.g., enzymes) due to their reversible binding to diols.
Medicine: Investigated for potential drug development (e.g., proteasome inhibitors).
Industry: Employed in materials science and catalysis.
Mecanismo De Acción
- The exact mechanism of action for this compound depends on its specific application. For example:
- As a proteasome inhibitor, it disrupts protein degradation pathways, affecting cell survival and proliferation.
- As a ligand in catalysis, it coordinates with transition metals to facilitate chemical transformations.
Comparación Con Compuestos Similares
- Similar compounds include other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. the unique fluorenyl group in “(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid” sets it apart.
Propiedades
Número CAS |
921198-22-3 |
|---|---|
Fórmula molecular |
C20H18BNO2 |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
[2-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO2/c23-21(24)19-12-6-1-7-14(19)13-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-12,20,22-24H,13H2 |
Clave InChI |
RXCQNVWQPDNLNB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


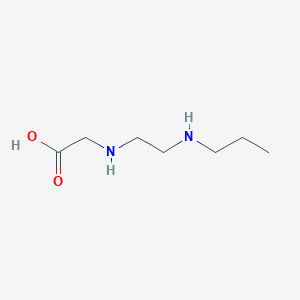



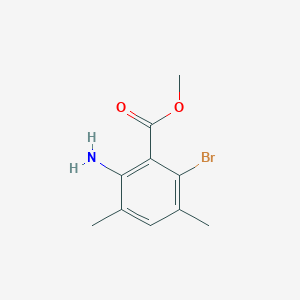
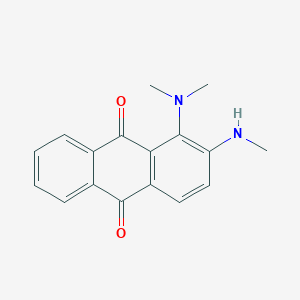
![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13124657.png)
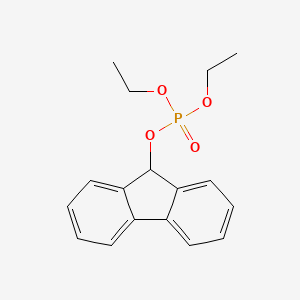

![Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate](/img/structure/B13124669.png)
